Nitrosamine
Overview
Description
Nitrosamines are a class of organic compounds characterized by the presence of a nitroso group (NO) bonded to a deprotonated amine. These compounds are generally represented by the chemical structure R2N−N=O, where R is typically an alkyl group . Nitrosamines are known for their carcinogenic properties in nonhuman animals and have been associated with various types of cancers in humans .
Scientific Research Applications
Pathogenesis of Insulin-Resistance Diseases
Nitrosamines, through their mutagenic effects, are implicated in the pathogenesis of various insulin-resistance diseases. They contribute to DNA damage, oxidative stress, and pro-inflammatory cytokine activation, leading to cellular degeneration and death. This involvement is evident in conditions such as Alzheimer's disease, diabetes mellitus, and non-alcoholic steatohepatitis. These findings suggest that exposures to nitrosamines, present in processed and preserved foods, play a critical role in these diseases, raising the need for strategies to reduce nitrosamine exposure in our diets (de la Monte et al., 2009).
This compound Detection in Water Treatment
The detection of N-nitrosamines in water treatment processes is a significant application in scientific research. A novel method involving UV-photolysis and chemiluminescence detection of nitric oxide has been developed for quantifying total N-nitrosamines in aqueous samples. This method offers several advantages, such as not requiring chemicals for the photolysis process and enhanced reproducibility, which are crucial for assessing the presence of nitrosamines in technical aquatic systems or biological samples (Breider & von Gunten, 2017).
Carcinogenicity and Mutagenicity in Food
Nitrosamines are formed from the reaction of amines with nitrosating agents and are recognized for their potent carcinogenicity and mutagenicity. Their formation in foods, particularly in processed and preserved items like cured meats and cheese, poses significant health risks. The physical makeup of food and the presence of certain food constituents can affect the formation of nitrosamines. Understanding these mechanisms is crucial for developing strategies to mitigate this compound formation and reduce exposure through diet (Scanlan, 1983).
Influence on Carcinogenesis
Nitrosamines are studied extensively for their role in carcinogenesis. Their impact on gene mutation and cellular changes has been explored in various studies. The relationship between the carcinogenic effectiveness of nitrosamines and their mutagenic activity in mammalian cells provides insights into their role in promoting cancer. These findings are pivotal in understanding the molecular mechanisms of carcinogenesis and guiding public health policies to mitigate this compound exposure (Jones et al., 1981).
Mechanism of Action
Safety and Hazards
Nitrosamines are a well-known group of highly potent, mutagenic impurities . They pose a significant risk to health and safety—even in small quantities . They can damage DNA, leading to mutations and potentially cancer . The FDA and the international scientific community do not expect nitrosamines to cause harm when ingested at low levels .
Future Directions
The FDA and other agencies released new and revised guidelines on nitrosamines for pharmaceutical manufacturers, providing new frameworks and acceptable intake levels . The pharmaceutical industry should continue to work on potential mitigation strategies and generation of additional scientific data to address the mechanistic gaps .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitrosamines are commonly synthesized through the reaction of nitrous acid (HNO2) with secondary amines. The general reaction can be represented as: [ \text{HONO} + \text{R2NH} \rightarrow \text{R2N-NO} + \text{H2O} ] Other nitrosyl sources such as dinitrogen tetroxide (N2O4),
Properties
IUPAC Name |
nitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2N2O/c1-2-3/h(H2,1,3) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLJHFLUAHKGGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074037 | |
Record name | Nitrosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.029 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35576-91-1 | |
Record name | Nitrosamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35576-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035576911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrosamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223080 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nitrosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NITROSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGB75A6POH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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